molecular formula C18H19FN4O5S B2473862 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034363-31-8

5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2473862
CAS No.: 2034363-31-8
M. Wt: 422.43
InChI Key: XYIXDFBHCWEYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound primarily used in research for its unique chemical properties and biological activities. This compound is noteworthy for its pyrimidine, pyrrolidine, sulfonyl, and oxazol rings, contributing to its diverse functionality.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves several steps, including nucleophilic substitution, sulfonylation, and cyclization reactions. Specific conditions vary but often require an inert atmosphere, catalysts, and precise temperature control to ensure high yields and purity.

Industrial production methods

Industrial production of this compound often involves scaling up the laboratory methods using robust and cost-effective processes. Continuous flow chemistry and batch reactors are commonly employed to maintain consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

Types of reactions it undergoes: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the multiple reactive sites present in its structure. Common reagents and conditions used in these reactions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often require controlled temperatures, specific solvents, and catalysts. Major products formed from these reactions: Depending on the reaction type, the major products can include oxidized or reduced forms of the compound, as well as derivatives with different substituents at the reactive sites.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Biology: In biological research, it is used to investigate its effects on cellular processes, particularly those involving its pyrimidine and sulfonyl components. Medicine: The compound has potential therapeutic applications due to its unique structure, which can interact with various biological targets, making it a candidate for drug development. Industry: Industrial applications include its use as an intermediate in the synthesis of other chemical products, demonstrating its versatility.

Mechanism of Action

The mechanism by which 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets often include enzymes and receptors, where the compound's structure allows it to bind and modulate activity. Pathways involved include signal transduction and metabolic processes influenced by the compound's unique chemical groups.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the specific combination of its functional groups, contributing to its distinct reactivity and biological activity. Similar compounds:

  • 5-((3-(pyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

  • 5-((3-(quinolin-8-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Each of these compounds shares a similar core structure but differs in specific substituents, impacting their chemical behavior and applications.

There you have it! This compound's multifaceted nature opens up a wide array of possibilities across various scientific fields. What specific aspect of this compound fascinates you the most?

Properties

IUPAC Name

5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O5S/c1-3-13-16(19)17(21-10-20-13)27-11-6-7-23(9-11)29(25,26)12-4-5-15-14(8-12)22(2)18(24)28-15/h4-5,8,10-11H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIXDFBHCWEYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.